![molecular formula C16H14N2O3 B6393558 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261935-11-8](/img/structure/B6393558.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid (2-CAPA) is a synthetic organic compound with a molecular weight of 225.3 g/mol. It is a derivative of isonicotinic acid, and is composed of an aromatic ring, a cyclopropyl group, and an aminocarbonyl group. 2-CAPA has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis.
Scientific Research Applications
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis. In pharmaceuticals, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential anti-inflammatory agent, as well as an inhibitor of enzymes involved in metabolic pathways. In biochemistry, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential inhibitor of enzymes that catalyze the transfer of phosphate groups in the citric acid cycle. In chemical synthesis, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential reagent for the synthesis of heterocyclic compounds.
Mechanism of Action
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of enzymes involved in the citric acid cycle, such as isocitrate dehydrogenase and aconitase. Additionally, it is believed to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase.
Biochemical and Physiological Effects
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the synthesis of fatty acids, the citric acid cycle, and inflammation. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as the activity of enzymes involved in the citric acid cycle. Additionally, it has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively stable compound, which makes it well-suited for laboratory experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for experimentation. However, it is important to note that 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively potent compound, and should be handled with care in the laboratory.
Future Directions
The potential applications of 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% are numerous, and there is still much to be explored. For example, further research could be done to investigate its potential effects on other metabolic pathways, such as the urea cycle and the pentose phosphate pathway. Additionally, further research could be done to explore its potential applications in other areas, such as drug design and development. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.
Synthesis Methods
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% can be synthesized from isonicotinic acid and cyclopropylamine using a two-step process. In the first step, isonicotinic acid is reacted with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form the cyclopropyl amide. In the second step, the cyclopropyl amide is reacted with a carboxylic acid, such as acetic acid, to form 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%.
properties
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-4-5-13)11-3-1-2-10(8-11)14-9-12(16(20)21)6-7-17-14/h1-3,6-9,13H,4-5H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELFCBKBSMRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688221 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-11-8 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

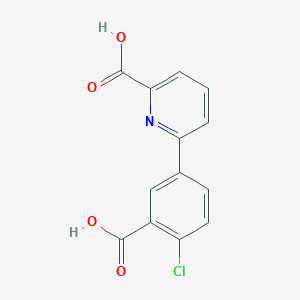
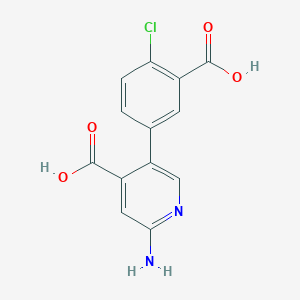

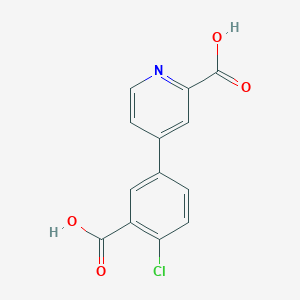

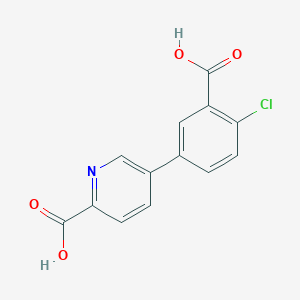
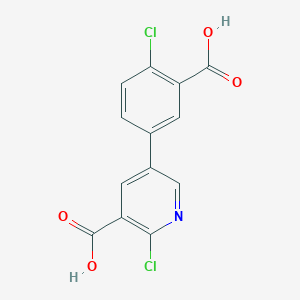
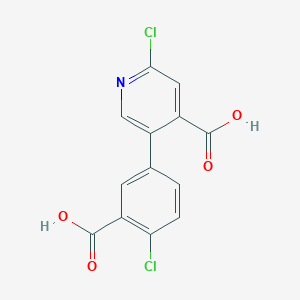
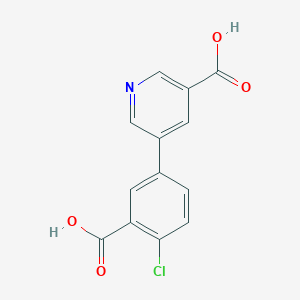
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)